N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide
説明
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that regulates the flow of salt and water in and out of cells, particularly in the lungs and pancreas. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis and other diseases.
作用機序
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide inhibits the activity of CFTR by binding to a specific site on the protein. This binding prevents the channel from opening, thereby reducing the flow of chloride ions and water across the cell membrane. N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the cells.
Biochemical and physiological effects:
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has been shown to increase chloride secretion and improve airway hydration in vitro and in vivo. In animal models of cystic fibrosis, N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has been shown to improve lung function and reduce inflammation. N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has also been studied as a potential therapeutic agent for other diseases, such as polycystic kidney disease and secretory diarrhea.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide is a well-characterized inhibitor of CFTR and has been extensively studied in vitro and in vivo. Its reversible nature allows for precise control of its effects in cell-based assays. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Additionally, N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has shown promise as a potential therapeutic agent for cystic fibrosis and other diseases. Future research efforts will likely focus on optimizing its potency and selectivity, as well as developing more soluble analogs. Additionally, N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide may be used as a tool compound to study the role of CFTR in other physiological processes.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has been extensively studied in vitro and in vivo as a potential therapeutic agent for cystic fibrosis and other diseases. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide can inhibit the activity of mutant CFTR proteins, leading to increased chloride secretion and improved airway hydration. In vivo studies in animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide can improve lung function and reduce inflammation.
特性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-2-5-12(17)8-14(10)20-16(22)15(21)19-9-11-3-6-13(18)7-4-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENZUAYPKNWASD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。